molecular formula C8H14O3 B6206173 2-methyl-2-(oxolan-3-yloxy)propanal CAS No. 1861851-93-5

2-methyl-2-(oxolan-3-yloxy)propanal

Cat. No.: B6206173
CAS No.: 1861851-93-5
M. Wt: 158.2
InChI Key:
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Description

2-methyl-2-(oxolan-3-yloxy)propanal is an organic compound with the molecular formula C8H14O3 It is a derivative of propanal, where the hydrogen atom at the second carbon is replaced by a 2-methyl-2-(oxolan-3-yloxy) group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-2-(oxolan-3-yloxy)propanal typically involves the reaction of 2-methylpropanal with 3-hydroxytetrahydrofuran in the presence of an acid catalyst. The reaction proceeds via the formation of an intermediate hemiacetal, which then undergoes dehydration to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

2-methyl-2-(oxolan-3-yloxy)propanal can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The oxolan-3-yloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: 2-methyl-2-(oxolan-3-yloxy)propanoic acid.

    Reduction: 2-methyl-2-(oxolan-3-yloxy)propanol.

    Substitution: Products vary based on the nucleophile used.

Scientific Research Applications

2-methyl-2-(oxolan-3-yloxy)propanal has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-methyl-2-(oxolan-3-yloxy)propanal involves its interaction with various molecular targets, depending on the specific application. For example, in oxidation reactions, the aldehyde group is the primary site of reactivity, undergoing transformation to a carboxylic acid. In biological systems, it may interact with enzymes that catalyze aldehyde transformations.

Comparison with Similar Compounds

Similar Compounds

    2-methylpropanal: Lacks the oxolan-3-yloxy group.

    3-hydroxytetrahydrofuran: Lacks the aldehyde group.

    2-methyl-2-(oxolan-3-yloxy)ethanol: Contains an alcohol group instead of an aldehyde.

Properties

CAS No.

1861851-93-5

Molecular Formula

C8H14O3

Molecular Weight

158.2

Purity

95

Origin of Product

United States

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